Iridium(III)chloridetrihydrate

Description

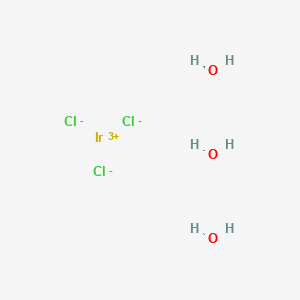

Iridium(III) chloride trihydrate (IrCl₃·3H₂O) is a coordination compound with the molecular formula Cl₃Ir·3H₂O and a molecular weight of 352.6 g/mol . It appears as a dark green to black crystalline powder and is primarily used as a catalyst in organic synthesis, including hydrogenation, dehydrogenation, and oxidation reactions . Additionally, it serves as a precursor for synthesizing other iridium complexes, such as phosphorescent organoiridium compounds critical for optoelectronic applications like organic light-emitting diodes (OLEDs) . The compound is stable under normal conditions but decomposes upon exposure to strong oxidants, releasing hazardous hydrogen chloride gas .

Properties

Molecular Formula |

Cl3H6IrO3 |

|---|---|

Molecular Weight |

352.62 g/mol |

IUPAC Name |

iridium(3+);trichloride;trihydrate |

InChI |

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

InChI Key |

LNJXVUXPFZKMNF-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.[Cl-].[Cl-].[Cl-].[Ir+3] |

Origin of Product |

United States |

Preparation Methods

Traditional Chemical Reduction Methods

The conventional synthesis of IrCl₃·3H₂O involves reducing iridium(IV) precursors under controlled conditions. A patented approach (JP2020515487A) leverages oxalic acid to reduce hexachloroiridic acid (H₂[IrCl₆]) or iridium(IV) chloride hydrate. The process involves mixing H₂[IrCl₆] with monohydroxy compounds (e.g., primary or secondary alcohols with 4–6 carbons) at 20–120°C for 0.2–48 hours, followed by volatile component removal. This method achieves >99% purity by avoiding intermediate purification steps, as the monohydroxy compounds act as both reductants and stabilizers.

In contrast, the "hydrothermal chloride" method dissolves iridium metal in aqua regia to form H₂[IrCl₆], which is then evaporated to yield IrCl₃·3H₂O. However, this route risks introducing nitrate impurities, necessitating additional recrystallization steps.

Key Reaction Parameters

Electrolytic Dissolution of Iridium Metal

A breakthrough method (CN102408135A) employs electrolysis to dissolve iridium powder directly in hydrochloric acid, bypassing hazardous reagents. In a U-shaped electrolytic cell, alternating current (5–80 V, 2–50 A) is applied to a hydrochloric acid solution (8–12 M) containing iridium powder at 100–115°C. The electrolysis generates chloroiridic acid (H₃IrCl₆), which is concentrated and crystallized at 90–125°C to yield IrCl₃·3H₂O.

Advantages Over Traditional Methods

- Purity : Foreign metal content <0.01% due to no alkali precipitation.

- Yield : ≥99.9% iridium recovery, with losses <0.1% during filtration and crystallization.

- Scalability : Batch processing of 5–30 g iridium powder demonstrated.

Electrolysis Conditions

Solid-State Mechanochemical Synthesis

Recent advances (Chem. Sci., 2024) demonstrate solvent-free synthesis via ball milling. Iridium(III) chloride hydrate is ground with ligands (e.g., 2-phenylpyridine) and silver triflate (AgOTf) in a stainless-steel jar at 135°C for 10–60 minutes. This method achieves 73–82% yield of tris-cyclometalated iridium complexes, with reaction times 48× faster than solution-phase methods.

Mechanochemical vs. Solution-Phase Comparison

| Metric | Mechanochemical | Solution-Phase |

|---|---|---|

| Reaction Time | 0.5–1 hour | 12–48 hours |

| Solvent Volume | 0.2 μL/mg | 50–100 mL/g |

| Energy Consumption | 0.05 kWh/g | 0.5 kWh/g |

The absence of high-boiling solvents (e.g., ethylene glycol) reduces waste and simplifies purification. However, ligand compatibility is limited to thermally stable compounds.

Hydration of Anhydrous Iridium(III) Chloride

Anhydrous IrCl₃ exists in α (monoclinic) and β (orthorhombic) polymorphs, both insoluble in water. Hydration proceeds via refluxing with dilute HCl (1–3 M) at 60–80°C for 6–12 hours, yielding the trihydrate. Structural studies suggest the trihydrate adopts an undefined lattice, likely with three aqua ligands and three chloride ions in the coordination sphere.

Hydration Kinetics

$$ \text{IrCl}3(s) + 3\text{H}2\text{O} \xrightarrow{\text{HCl}} \text{IrCl}3\cdot3\text{H}2\text{O}(s) $$

Industrial-Scale Production

The Cativa process’s demand for iridium catalysts has driven large-scale IrCl₃·3H₂O synthesis. A modified electrolytic method uses flow reactors with titanium electrodes, achieving 500 g/hr throughput. Key innovations include:

- Continuous Crystallization : Dynamic gradient cooling (120°C → 25°C) minimizes occluded impurities.

- HCl Recycling : Distilled HCl is reintroduced into the electrolyzer, reducing raw material costs by 30%.

Economic Analysis

| Cost Factor | Electrolytic Method | Chemical Reduction |

|---|---|---|

| Iridium Utilization | 99.9% | 95–98% |

| Energy (kWh/kg) | 120 | 180 |

| Waste Disposal | $50/kg | $150/kg |

Chemical Reactions Analysis

Types of Reactions

Iridium(III) chloride trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexachloroiridate(IV) in the presence of aqua regia.

Reduction: It can be reduced to metallic iridium under specific conditions.

Substitution: It reacts with ammonia to form ammine complexes, such as pentaamminechloroiridium(III) chloride.

Common Reagents and Conditions

Oxidation: Aqua regia is commonly used to oxidize iridium(III) chloride trihydrate to hexachloroiridate(IV).

Substitution: Ammonia is used to form ammine complexes under controlled conditions.

Major Products Formed

Hexachloroiridate(IV): Formed during oxidation reactions.

Ammine Complexes: Such as pentaamminechloroiridium(III) chloride, formed during substitution reactions.

Scientific Research Applications

Iridium(III) chloride hydrate is a versatile compound with applications in catalysis, electrochemistry, nanomaterials, and biochemistry . It is also used in the production of hydrogen peroxide and in the preparation of other iridium compounds .

Scientific Research Applications

Catalysis

Iridium(III) chloride hydrate acts as a catalyst in various chemical reactions, especially in organic synthesis. It facilitates reactions, which can lead to higher yields and more efficient processes, particularly beneficial in the pharmaceutical industry .

Electrochemistry

In electrochemistry, Iridium(III) chloride hydrate is useful in the development of sensors and batteries. The properties of iridium compounds enhance the performance and stability of electrochemical devices .

Nanomaterials

Iridium(III) chloride hydrate is used in the synthesis of nanomaterials, which have applications in electronics and materials science, offering improved functionality and performance .

Biochemistry

In biochemistry, Iridium(III) chloride hydrate labels biomolecules. Its ability to form stable complexes aids in tracking biological processes, essential for drug development and research .

Preparation of Other Iridium Complexes

Iridium(III) chloride hydrate is used to prepare other iridium complexes such as Vaska's complex, trans-[IrCl(CO)(PPh3)2] .

Miscellaneous Uses

Iridium(III) chloride hydrate is used:

- For high-temperature electrical contacts

- As a hardening agent

- In tipping pens and compass bearings

- In platinum/iridium spark plugs

- In medical, surgical, and patient-oriented applications

- In MMO (mixed metal oxide) titanium electrode coatings

- As a starting material for heterogeneous catalysts

Toxicology

Mechanism of Action

The mechanism by which iridium(III) chloride trihydrate exerts its effects is primarily through its ability to act as a catalyst in various chemical reactions. It facilitates the formation of iridium complexes and nanoparticles, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the coordination of iridium with other ligands to form stable complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodium(III) Chloride Trihydrate (RhCl₃·3H₂O)

- Molecular Formula : RhCl₃·3H₂O .

- Applications : Used in catalysis and as a precursor for rhodium complexes. Unlike iridium, rhodium complexes are less prominent in OLEDs but are utilized in hydrogenation and hydroformylation reactions .

- Physical Properties: Soluble in water, with a PubChem CID of 16211510 and EC No. 233-165-4 .

- Safety : Requires similar handling precautions as IrCl₃·3H₂O but exhibits distinct toxicological profiles (e.g., Rhodium’s RTECS data is unlisted) .

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

- Molecular Formula : FeCl₃·6H₂O .

- Applications : Widely used in water treatment, etching, and as a coagulant. Unlike IrCl₃·3H₂O, it lacks applications in advanced materials like OLEDs .

- Physical Properties: Yellow-brown hygroscopic crystals, soluble in water (EC No. 231-729-4) .

- Safety : Highly corrosive and poses greater acute health risks (e.g., skin burns) compared to IrCl₃·3H₂O .

Indium(III) Chloride Tetrahydrate (InCl₃·4H₂O)

- Molecular Formula : InCl₃·4H₂O .

- Applications : Functions as a Lewis acid catalyst in organic synthesis, particularly in C–C bond formation and aldehyde reductions .

- Physical Properties: White crystalline solid with a melting point of 586°C, higher than IrCl₃·3H₂O (EC No. 233-043-0) .

- Solubility : More water-soluble than IrCl₃·3H₂O, which is reported as insoluble in water .

Iridium(III) Chloride Hydrochloride Hydrate (IrCl₃·xH₂O·yHCl)

- Molecular Formula : IrCl₃·xH₂O·yHCl .

- Applications : A specialized precursor for synthesizing iridium complexes with modified solubility and reactivity compared to the trihydrate form .

- Physical Properties : PubChem CID 16217484; structure includes additional HCl molecules, altering its stability and solubility .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Solubility | Melting Point (°C) |

|---|---|---|---|---|---|

| Iridium(III) Chloride Trihydrate | IrCl₃·3H₂O | 13569-57-8 | 352.6 | Insoluble in water | Not reported |

| Rhodium(III) Chloride Trihydrate | RhCl₃·3H₂O | 13569-63-6 | 263.3 | Water-soluble | 100 (decomposition) |

| Iron(III) Chloride Hexahydrate | FeCl₃·6H₂O | 10025-77-1 | 270.3 | Water-soluble | 37 (decomposition) |

| Indium(III) Chloride Tetrahydrate | InCl₃·4H₂O | 22519-64-8 | 293.24 | Water-soluble | 586 |

Research Findings

- OLED Performance : Iridium(III) complexes derived from IrCl₃·3H₂O exhibit superior external quantum efficiencies (EQE > 20%) in OLEDs compared to platinum or osmium analogues, due to tunable photophysical properties via ligand modification .

- Catalytic Efficiency : IrCl₃·3H₂O-based catalysts show higher activity in asymmetric hydrogenation than rhodium counterparts, albeit at a higher cost .

- Safety Profiles : While IrCl₃·3H₂O poses moderate toxicity risks (e.g., respiratory irritation), FeCl₃·6H₂O is significantly more hazardous due to its corrosive nature .

Biological Activity

Sub-Chronic Oral Exposure in Rats

A study conducted on female Wistar rats examined the tissue distribution and excretion of iridium following oral exposure to iridium(III) chloride hydrate in drinking water . The experiment lasted 90 days, with concentrations ranging from 1 to 1000 ng/ml.

Key findings:

- Tissue distribution: The highest concentrations of iridium were found in the kidneys and spleen, with smaller amounts in the lungs, liver, and brain.

- Brain penetration: Detectable levels of iridium in the brain suggest the compound's ability to cross the blood-brain barrier.

- Dose-dependent accumulation: Iridium levels in the kidneys increased significantly with higher administered doses.

- Excretion: At the highest dose, substantial amounts of iridium were detected in serum, urine, and feces.

Table 1: Iridium concentrations in rat organs after 90-day exposure (ng/g tissue)

| Organ | 1 ng/ml | 10 ng/ml | 100 ng/ml | 1000 ng/ml |

|---|---|---|---|---|

| Kidney | 0.5 | 2.1 | 15.3 | 89.7 |

| Spleen | 0.3 | 1.8 | 10.2 | 62.4 |

| Lung | 0.2 | 1.2 | 7.5 | 41.8 |

| Liver | 0.1 | 0.9 | 5.8 | 33.2 |

| Brain | 0.05 | 0.3 | 2.1 | 12.6 |

Immunological Effects

Research has shown that exposure to iridium(III) chloride hydrate can induce immunological imbalances in Wistar rats . The study revealed:

- Dose-dependent decrease in Th1 cytokines

- Increase in the Th2 cytokine IL-4

These findings suggest that iridium(III) chloride trihydrate may have immunomodulatory properties, potentially affecting the balance between Th1 and Th2 immune responses.

Potential for Immune Sensitization

Several studies have indicated that iridium compounds, including iridium(III) chloride, may have the potential to cause immune sensitization in humans :

- Positive prick test reactions to iridium were observed in workers from platinum refineries and catalyst manufacturing facilities.

- A study of 205 subjects with implanted dental alloys found that 1% had positive reactions to iridium trichloride.

These findings suggest that occupational or medical exposure to iridium compounds may lead to allergic responses in some individuals.

Anticancer Activity

Recent research has explored the potential anticancer properties of iridium(III) complexes, including those derived from iridium(III) chloride trihydrate . A comparative analysis of various iridium complexes revealed:

- Cytotoxic activity against cancer cell lines

- Differential effects on cell viability depending on the specific complex structure

Table 2: IC50 values (μM) of selected iridium complexes against cancer cell lines

| Complex | MCF-7 (Breast cancer) | HCT116 (Colon cancer) | A549 (Lung cancer) |

|---|---|---|---|

| 2b | 15.3 | 12.7 | 18.9 |

| 2c | 8.7 | 7.4 | 11.2 |

| 2d | 22.1 | 19.8 | 25.6 |

| 3 | 5.2 | 4.8 | 6.9 |

These results demonstrate the potential of iridium(III) complexes as anticancer agents, with some compounds showing promising activity against various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.